

A Technical Guide to Bisphenol A-d6 (CAS 86588-58-1)

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Compound of Interest

Compound Name: Bisphenol A-d6

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This document provides a comprehensive technical overview of **Bisphenol A-d6** (BPA-d6), a stable isotope-labeled internal standard crucial for the accurate quantification of Bisphenol A (BPA). Given the global concern over BPA's endocrine-disrupting properties, precise and reliable measurement is paramount in environmental, clinical, and toxicological research. This guide details its chemical properties, a representative synthesis protocol, its application in analytical methodologies, and the biological pathways of its unlabeled analogue, Bisphenol A.

Core Chemical and Physical Properties

Bisphenol A-d6 is a deuterated form of Bisphenol A, where six hydrogen atoms on the two methyl groups of the isopropylidene bridge have been replaced with deuterium. This isotopic substitution results in a mass shift of +6 Da, making it an ideal internal standard for mass spectrometry-based quantification methods. Its physical and chemical properties are nearly identical to those of native BPA, ensuring similar behavior during sample preparation and chromatographic separation.^[1]

Table 1: Physicochemical Properties of **Bisphenol A-d6**

Property	Value	References
CAS Number	86588-58-1	[1][2][3][4][5][6]
Unlabeled CAS No.	80-05-7	[1][2]
Molecular Formula	C ₁₅ H ₁₀ D ₆ O ₂	[3][4][6]
Molecular Weight	234.32 g/mol	[3][6]
Synonyms	4,4'-(Isopropylidene-d ₆)diphenol, 2,2-Bis(4-hydroxyphenyl)propane-d ₆	[4][5]
Appearance	White Solid	[5]
Melting Point	157-159 °C	
Boiling Point	220 °C at 4 mmHg	
Isotopic Purity	≥98 atom % D	[6]
Chemical Purity	≥99% (CP)	
Storage Conditions	Room Temperature, in a well-sealed container	[1]

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. |[1] |

Synthesis Protocol: Acid-Catalyzed Condensation

The synthesis of deuterated Bisphenol A typically involves the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[7][8] For **Bisphenol A-d₆**, deuterated acetone is used as a starting material.

Objective: To synthesize **Bisphenol A-d₆** via the condensation of phenol and acetone-d₆.

Materials:

- Phenol

- Acetone-d6 (99.5+ atom % D)
- Strong acid catalyst (e.g., p-Toluenesulfonic acid or ion-exchange resin)[7]
- Anhydrous Toluene
- Methanol
- Deionized water

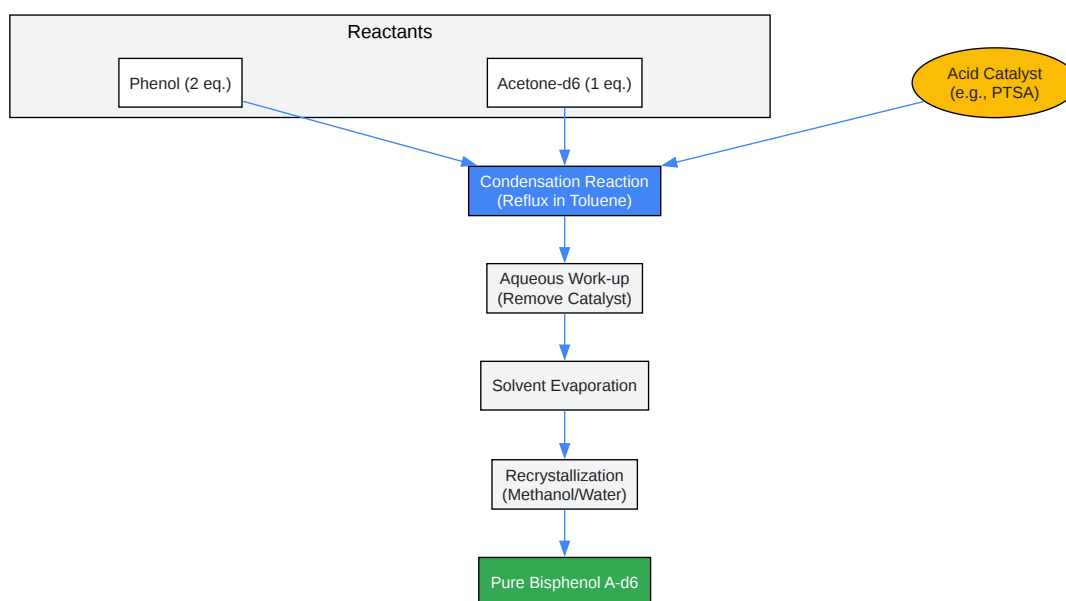
Equipment:

- Round-bottom flask with magnetic stirrer and condenser
- Heating mantle
- Rotary evaporator
- Büchner funnel and filtration apparatus
- Recrystallization apparatus

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve two molar equivalents of phenol in anhydrous toluene.
- Addition of Reactants: Add one molar equivalent of acetone-d6 to the solution.
- Catalysis: Introduce a catalytic amount of the strong acid catalyst (e.g., p-toluenesulfonic acid).
- Condensation Reaction: Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic phase with deionized water to remove the acid catalyst and any water-soluble impurities.

- Solvent Removal: Remove the toluene solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **Bisphenol A-d6** by recrystallization from a suitable solvent system, such as methanol/water, to obtain a pure, crystalline solid.[7]
- Characterization: Confirm the identity, chemical purity, and isotopic enrichment of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]



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Caption: Workflow for the synthesis of **Bisphenol A-d6**.

Application in Isotope Dilution Mass Spectrometry

Bisphenol A-d6 is the internal standard of choice for quantifying BPA in complex matrices such as urine, serum, water, and food products.[9][10][11][12] The isotope dilution technique involves adding a known amount of BPA-d6 to a sample before processing. Because BPA-d6 is chemically identical to the native BPA analyte, it experiences the same losses during extraction, cleanup, and derivatization. By measuring the ratio of the native analyte to the stable isotope-labeled standard in the mass spectrometer, a highly accurate and precise quantification can be achieved, correcting for matrix effects and procedural losses.[10]

Experimental Protocol: Quantification of BPA in Water Samples by SPE-LC-MS/MS

This protocol provides a representative method for the determination of Bisphenol A in environmental water samples.[9]

1. Sample Preparation and Spiking:

- Collect a 250 mL water sample.
- Spike the sample with a known concentration of **Bisphenol A-d6** (e.g., 25 ng/mL) to serve as the internal standard.[11]
- Adjust the sample pH to 2 using a suitable acid.

2. Solid-Phase Extraction (SPE):

- Condition an appropriate SPE cartridge (e.g., a polymer-based sorbent) according to the manufacturer's instructions.
- Load the acidified water sample onto the SPE cartridge.
- Wash the cartridge with a suitable solvent (e.g., water) to remove interferences.
- Elute the retained analytes (BPA and BPA-d6) with an organic solvent like methyl tert-butyl ether (MTBE).[9]

3. Concentration and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume (e.g., 1 mL) of a mobile phase-compatible solvent (e.g., water/methanol mixture).[9]

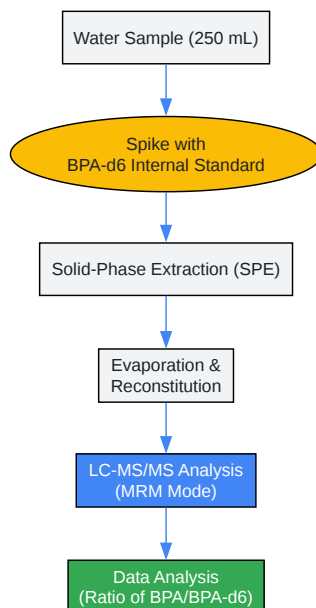
4. LC-MS/MS Analysis:

- Chromatography: Inject the reconstituted sample into a Liquid Chromatography (LC) system. Separation is typically achieved on a C18 or Biphenyl column with a gradient elution using mobile phases such as water and acetonitrile or methanol.[13][14]
- Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[9] Electrospray Ionization (ESI) in negative ion mode is commonly used.[10]

Table 2: Example Mass Spectrometry MRM Parameters for BPA and BPA-d6

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Mode
Bisphenol A	227.3	133.1	212.3	Negative
Bisphenol A-d6	233.1	137.1	218.2	Negative

Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The precursor ion for BPA-d6 is often cited as m/z 233.1, reflecting the mass difference from deuteration.



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Caption: Analytical workflow for BPA quantification using BPA-d6.

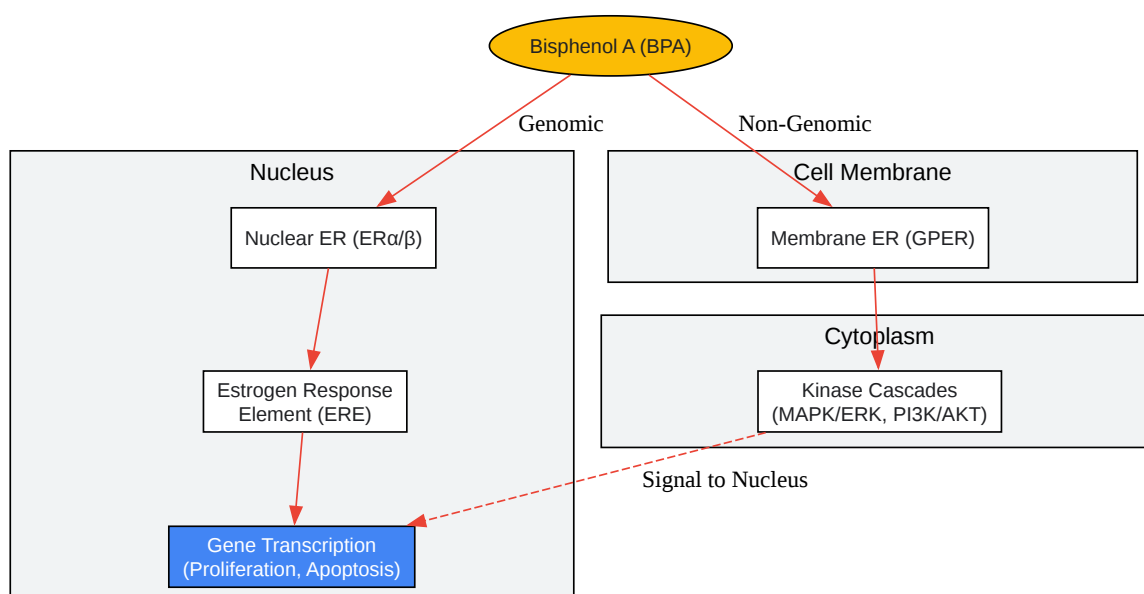
Biological Signaling Pathways of Bisphenol A

While BPA-d6 is used for analytical quantification, its biological activity is considered identical to that of unlabeled Bisphenol A. BPA is a well-documented xenoestrogen, meaning it mimics the effects of the natural hormone estradiol.[15] Its primary mechanism of action involves binding to and activating estrogen receptors (ER α and ER β).[16][17] This interaction can disrupt normal endocrine signaling and trigger a cascade of downstream cellular events.[18]

BPA's binding to estrogen receptors can initiate both classical genomic and rapid non-genomic pathways:

- Genomic Pathway: Upon binding ERs in the nucleus, the BPA-ER complex can bind to Estrogen Response Elements (EREs) on DNA, modulating the transcription of target genes. This can lead to changes in cell proliferation, apoptosis, and migration.[16]
- Non-Genomic Pathway: BPA can also activate membrane-associated estrogen receptors (mERs), such as G-protein coupled estrogen receptors (GPERs).[17] This leads to rapid activation of intracellular signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival.[16][18]

Chronic exposure to BPA has been linked to the activation of inflammatory pathways, involving signaling molecules like NF- κ B and pro-inflammatory cytokines such as IL-6 and TNF- α . [19]



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Caption: Simplified signaling pathways of Bisphenol A.

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